
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 is a deuterium-labeled derivative of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 typically involves the deuteration of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid. This process can be achieved through several methods, including the use of deuterated reagents or solvents. One common method involves the methylation of 1-methylimidazole followed by oxidation to introduce the deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of deuterated reagents and solvents, along with advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and metabolism of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterium-labeled drugs.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 involves its incorporation into biological and chemical processes as a stable isotope-labeled compound. The deuterium atoms in the compound allow for precise tracking and quantification, providing valuable insights into the molecular targets and pathways involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 include:
- 2-(1-Methyl-1H-imidazol-4-yl)acetic acid
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride .
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in various scientific studies. This makes it a valuable tool in research applications where accurate quantification and tracking are essential .
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
143.16 g/mol |
IUPAC Name |
2-[1-(trideuteriomethyl)imidazol-4-yl]acetic acid |
InChI |
InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10)/i1D3 |
InChI Key |
ZHCKPJGJQOPTLB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(N=C1)CC(=O)O |
Canonical SMILES |
CN1C=C(N=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


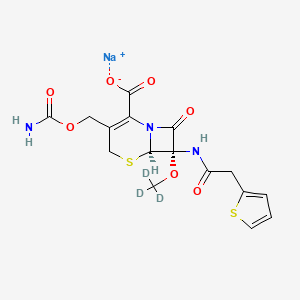
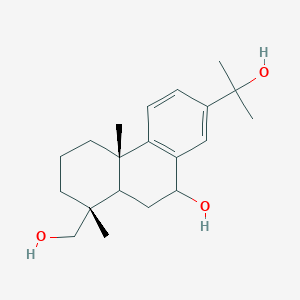
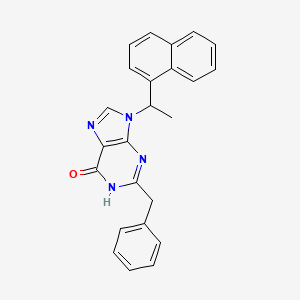

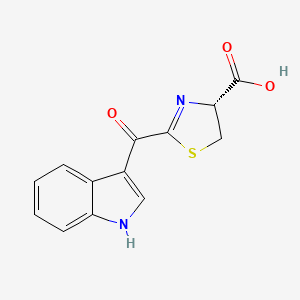
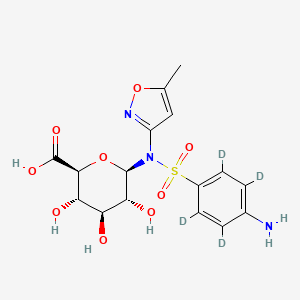
![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
![4-[(1S)-1-[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]ethyl]benzoic acid](/img/structure/B12426746.png)
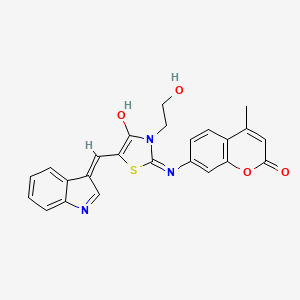
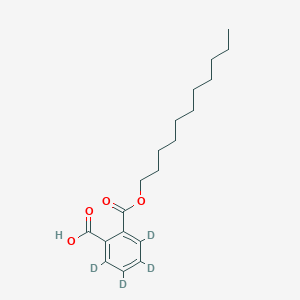
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
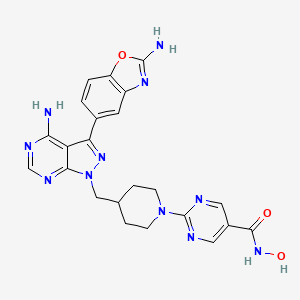
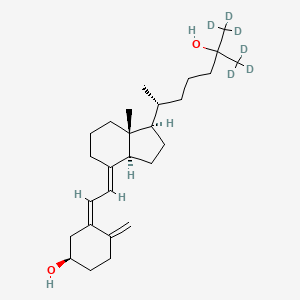
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)
